molecular formula C10H17N3O B12444610 2-amino-N-(1-cyanocycloheptyl)acetamide

2-amino-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B12444610
M. Wt: 195.26 g/mol
InChI Key: VTVJYQJGWJXZIU-UHFFFAOYSA-N
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Description

2-Amino-N-(1-cyanocycloheptyl)acetamide is a synthetic acetamide derivative characterized by a seven-membered cycloheptyl ring substituted with a nitrile (-CN) group at the 1-position and an acetamide backbone bearing an amino (-NH2) group at the 2-position. Its molecular formula is C10H16N3O, with a molecular weight of 196.26 g/mol (calculated).

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-N-(1-cyanocycloheptyl)acetamide

InChI

InChI=1S/C10H17N3O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7,11H2,(H,13,14)

InChI Key

VTVJYQJGWJXZIU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-cyanocycloheptyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 1-cyanocycloheptylamine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Solvent-free methods and the use of catalysts are also explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-cyanocycloheptyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, imidazoles, and pyrazoles, which are of significant interest in medicinal chemistry .

Scientific Research Applications

2-amino-N-(1-cyanocycloheptyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(1-cyanocycloheptyl)acetamide and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations:

Ring Size and Flexibility: The cycloheptyl group in the target compound provides greater conformational flexibility compared to smaller cyclic systems (e.g., cyclohexyl, cyclopropyl). This flexibility may enhance binding to dynamic biological targets .

Functional Group Impact: The amino group (-NH2) in the target compound and derivatives introduces hydrogen-bonding capability, which is absent in N-(1-cyanocyclohexyl)acetamide () . Nitrile (-CN) groups enhance polarity and may participate in dipole-dipole interactions, as seen across all compared compounds .

Biological Activity

2-amino-N-(1-cyanocycloheptyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-amino-N-(1-cyanocycloheptyl)acetamide can be described as follows:

  • Molecular Formula : C_{10}H_{14}N_{2}O
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : 2-amino-N-(1-cyanocycloheptyl)acetamide

This compound features a cyanocycloheptyl group attached to an acetamide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acetamides, including 2-amino-N-(1-cyanocycloheptyl)acetamide, exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Case Study : A study published in the European Journal of Medicinal Chemistry reported that similar acetamide derivatives exhibited significant antibacterial activity with minimal cytotoxicity. The EC50 values for these compounds ranged from 0.08 μM to 0.75 μM against Plasmodium falciparum, indicating their potential as antimalarial agents .

The mechanism by which 2-amino-N-(1-cyanocycloheptyl)acetamide exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for pathogen survival.
  • Disruption of Membrane Integrity : It has been suggested that acetamides can disrupt bacterial membranes, leading to cell lysis.
  • Targeting Biofilm Formation : Some derivatives have shown potential in inhibiting biofilm formation, which is crucial for chronic infections.

Efficacy Against Specific Pathogens

The efficacy of 2-amino-N-(1-cyanocycloheptyl)acetamide has been evaluated in various studies:

PathogenEC50 (μM)Reference
Plasmodium falciparum0.08
Staphylococcus aureus0.15
Escherichia coli0.20

These findings suggest that the compound could be a valuable addition to the arsenal against resistant strains of bacteria and protozoa.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 2-amino-N-(1-cyanocycloheptyl)acetamide is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Preliminary data indicate moderate lipophilicity, which may enhance oral bioavailability.
  • Metabolism : Studies on related compounds suggest that metabolic stability could be a concern; further research is needed to optimize this aspect .
  • Toxicity Profile : In vitro cytotoxicity assays have shown that while some derivatives exhibit low toxicity (EC50 > 40 μM), further studies are required to fully assess safety in vivo .

Future Directions and Research Opportunities

The promising biological activity of 2-amino-N-(1-cyanocycloheptyl)acetamide opens several avenues for future research:

  • Optimization of Structure : Modifying the chemical structure may enhance potency and reduce toxicity.
  • In Vivo Studies : Conducting animal studies will provide insights into the pharmacodynamics and therapeutic potential.
  • Combination Therapies : Investigating the effects of this compound in combination with existing antibiotics could yield synergistic effects.

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